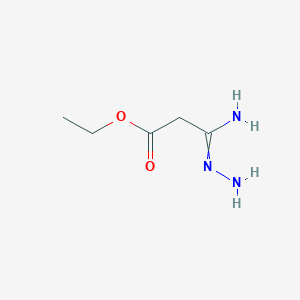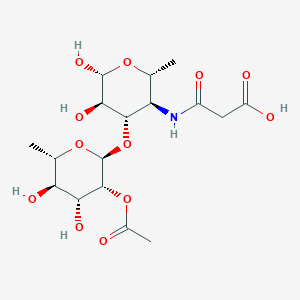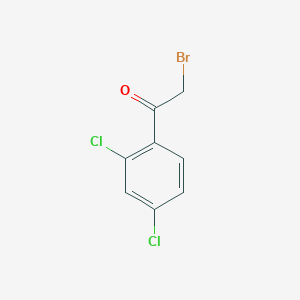
2-溴-2',4'-二氯苯乙酮
概述
描述
2-Bromo-2’,4’-dichloroacetophenone is an organic compound with the linear formula Cl2C6H3COCH2Br . It is a metabolite of the insecticide Bromfenvinphos and is also a useful intermediate in the preparation of substituted acetophenone derivatives .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2’,4’-dichloroacetophenone is represented by the linear formula Cl2C6H3COCH2Br . The molecular weight of the compound is 267.93 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-2’,4’-dichloroacetophenone include a molecular weight of 267.93 and a melting point of 25-29 °C .科学研究应用
Intermediate in Chemical Synthesis
“2-Bromo-2’,4’-dichloroacetophenone” is a useful intermediate in the preparation of substituted acetophenone derivatives . Acetophenone derivatives are important in the synthesis of a wide range of pharmaceuticals and other organic compounds.
Insecticide Metabolite
This compound is a metabolite of the insecticide Bromfenvinphos . Bromfenvinphos is an organophosphate insecticide used to control pests in a variety of settings. Understanding the metabolic pathways of such insecticides can help in assessing their environmental impact and toxicity.
Synthesis of Chiral Chlorohydrin
2,4’-Dichloroacetophenone, a closely related compound, may be used in the synthesis of chiral chlorohydrin by asymmetric reduction . While this specific application isn’t for “2-Bromo-2’,4’-dichloroacetophenone”, it does suggest potential uses in similar reactions.
Alkylating Agent in Williamson Reaction
Again, 2,4’-Dichloroacetophenone, a closely related compound, may be used as an alkylating agent in the Williamson reaction of 7-hydroxycoumarins to form substituted oxoethers . This suggests that “2-Bromo-2’,4’-dichloroacetophenone” could potentially be used in similar reactions.
Research and Development
As a specialty chemical, “2-Bromo-2’,4’-dichloroacetophenone” is likely used in research and development . Its properties and reactivity could make it a subject of interest in the development of new synthetic methods or materials.
Education
In educational settings, “2-Bromo-2’,4’-dichloroacetophenone” could be used in teaching laboratories to demonstrate various chemical reactions and techniques .
安全和危害
The safety data sheet for 2-Bromo-2’,4’-dichloroacetophenone indicates that it causes severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
作用机制
Target of Action
It is known to be a metabolite of the insecticide bromfenvinphos . Insecticides typically target the nervous system of pests, often interfering with nerve impulses.
Result of Action
As a metabolite of an insecticide, it may contribute to the overall toxicity of the parent compound by interfering with normal cellular functions, particularly in the nervous system of pests .
属性
IUPAC Name |
2-bromo-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASJDMQCPIDJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180930 | |
| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2',4'-dichloroacetophenone | |
CAS RN |
2631-72-3 | |
| Record name | 2,4-Dichlorophenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 2-Bromo-2',4'-dichloroacetophenone?
A1: 2-Bromo-2',4'-dichloroacetophenone is synthesized through a three-step process starting with glacial acetic acid and m-dichlorobenzene. The steps are: (1) bromination, (2) chlorination, and (3) acylation [, ]. This synthetic route resulted in a 70% yield of the desired product [].
Q2: How was the synthesized 2-Bromo-2',4'-dichloroacetophenone characterized?
A2: The structure of the synthesized compound was confirmed using spectroscopic techniques. These include ¹H NMR (proton nuclear magnetic resonance), ¹³C NMR (carbon-13 nuclear magnetic resonance), and IR (infrared) spectroscopy []. Additionally, physical constants such as relative density (ρ), refractive index (n₂₅D), boiling point (b.p.), and melting point (m.p.) were also measured [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


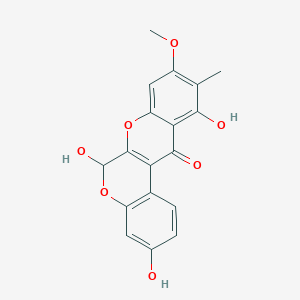
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
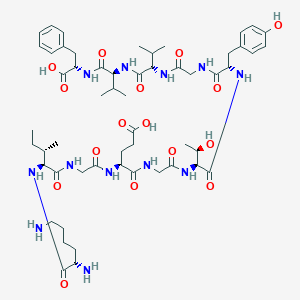

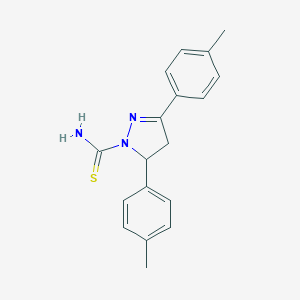
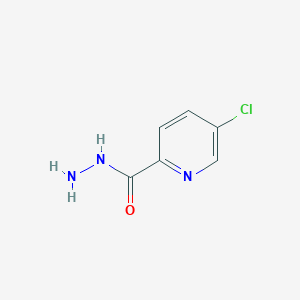

![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)

